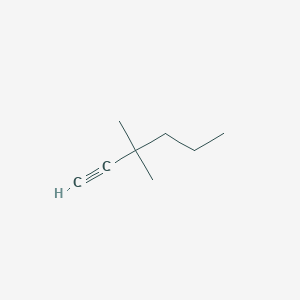
1-Hexyne, 3,3-dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylhex-1-yne is an organic compound with the molecular formula C₈H₁₄. It is a member of the alkyne family, characterized by a carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylhex-1-yne can be synthesized through several methods. One common approach involves the alkylation of acetylene derivatives. For instance, the reaction of 3,3-dimethyl-1-bromobutane with sodium acetylide in liquid ammonia can yield 3,3-dimethylhex-1-yne .
Industrial Production Methods
In industrial settings, the production of 3,3-dimethylhex-1-yne often involves the use of catalytic processes. These methods typically employ metal catalysts such as palladium or nickel to facilitate the coupling of smaller alkyne precursors .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylhex-1-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of Lindlar’s catalyst is typically used for partial hydrogenation.
Substitution: Sodium acetylide (NaC≡CH) in liquid ammonia is a common reagent for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: 3,3-Dimethylhex-1-ene.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethylhex-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in the synthesis of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: 3,3-Dimethylhex-1-yne is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethylhex-1-yne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can undergo addition reactions with electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
1-Hexyne: Similar in structure but lacks the dimethyl substitution at the third carbon.
3,3-Dimethyl-1-hexene: Similar but contains a double bond instead of a triple bond.
1-Pentyne: A shorter alkyne with a similar reactivity profile.
Uniqueness
3,3-Dimethylhex-1-yne is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other alkynes. The presence of the dimethyl groups at the third carbon influences its steric and electronic characteristics, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3,3-dimethylhex-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-5-7-8(3,4)6-2/h2H,5,7H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRORDXAZGLTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

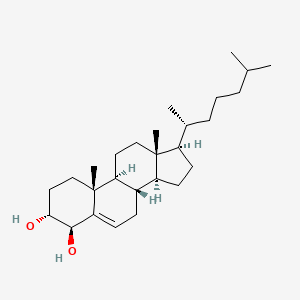
![N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)
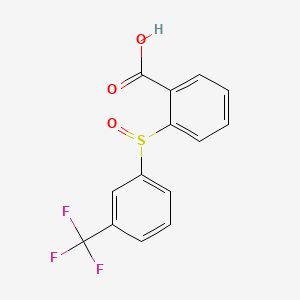

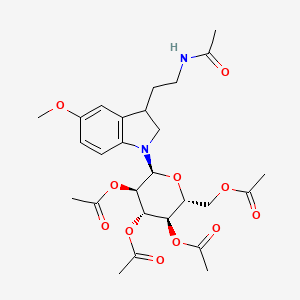
![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)
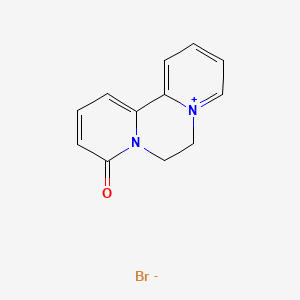

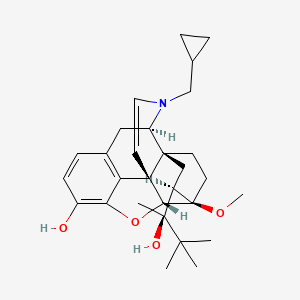
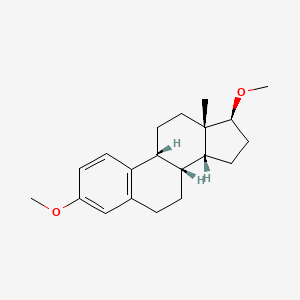

![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
